N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide

medicinal chemistry bioisostere physicochemical property

Carboxylic acid bioisosteres with balanced reactivity are rare. This compound solves that by combining an N-acylsulfonamide (pKa 3.5-4.5) with a free pyrazole N-H and a styrenesulfonyl Michael acceptor in a single, fragment-like scaffold (MW 319.38). Key advantages: • Three orthogonal interaction motifs for fragment-based screening • Free N-H enables hydrogen bonding absent in N-alkylated analogs • Styrenesulfonyl group supports covalent probe design • 3-carboxamide regiochemistry offers distinct exit-vector geometry for PROTACs Supplied as a research chemical (≥95%), available from stock with flexible packaging and global delivery.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 1798897-21-8
Cat. No. B2604146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide
CAS1798897-21-8
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H17N3O3S/c1-11(2)13-10-14(17-16-13)15(19)18-22(20,21)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,17)(H,18,19)/b9-8+
InChIKeyTWOZVFJKHZTTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide: Physicochemical and Structural Baseline


N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide (CAS 1798897-21-8) is a synthetic small molecule (C15H17N3O3S, MW 319.38 g/mol) belonging to the N-acylsulfonamide class, characterized by a 5-isopropyl-1H-pyrazole-3-carboxamide core linked via an acylsulfonamide bridge to an (E)-2-phenylethenylsulfonyl moiety [1]. The N-acylsulfonamide functional group (R–CO–NH–SO2–R′) is a recognized carboxylic acid bioisostere with pKa values typically between 3.5 and 4.5 [2]. This compound is supplied primarily as a research chemical (typical purity ≥95%) for non-human investigational use, with no published primary bioactivity or in vivo data identified as of the search date [1].

1
Carboxylic acid bioisostere – N-acylsulfonamide with reported pKa 3.5–4.5 enables replacement of acidic moieties.
2
Free pyrazole N–H donor – Provides an additional hydrogen bond donor not present in N-alkylated analogs.
3
Styrenesulfonyl Michael acceptor – Electrophilic warhead for covalent probe design (class-level reactivity).

N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide: Generic Substitution Not Supported


No published head-to-head comparative bioactivity data exist for this compound versus its closest structural analogs. However, the compound possesses a unique combination of three pharmacophoric elements—an N-acylsulfonamide carboxylic acid bioisostere (pKa 3.5–4.5) [1], a free N–H pyrazole capable of acting as a hydrogen bond donor, and an (E)-styrenesulfonyl group that can function as a Michael acceptor [2]—that is not simultaneously present in any single commercially available comparator. Closely related compounds such as 1-methyl-N-(2-phenylethenesulfonyl)-1H-pyrazole-4-carboxamide (CAS 1198067-56-9) [3] and 1-ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide (EN300-26601860) differ in at least one key structural dimension (regiochemistry, N-substitution, or core heterocycle), meaning that substitution would alter hydrogen-bonding capacity, acidity, and electrophilic reactivity—parameters critical to biological target engagement. Until matched-pair experimental data become available, generic substitution cannot be scientifically justified.

N‑Alkylated analogs lack pyrazole N–H
Loss of the hydrogen bond donor may eliminate key target interactions, altering binding profiles.
4‑Carboxamide regioisomers shift spatial orientation
Different attachment position changes exit vector and electronic environment; SAR may not transfer.
Predicted pKa difference affects ionization state
Comparator pKa may shift ionization ratio at physiological pH, altering permeability context.

N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide: Differentiation Evidence


N-Acylsulfonamide pKa Advantage Over Carboxylic Acids

N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide contains an N-acylsulfonamide functional group, which is a well-characterized carboxylic acid bioisostere with a pKa range of 3.5–4.5—comparable to typical carboxylic acids (pKa ~4–5) but with documented superior hydrolytic and enzymatic stability [1][2]. In contrast, the closest commercially available regioisomer, 1-methyl-N-(2-phenylethenesulfonyl)-1H-pyrazole-4-carboxamide (CAS 1198067-56-9), has a predicted N-acylsulfonamide pKa of 2.70 ± 0.40 (ACD/Labs prediction), making it approximately 6–60× more acidic [3]. This pKa difference can influence ionization state at physiological pH, thereby affecting membrane permeability, protein binding, and oral bioavailability.

pKa Comparison
Class-level inference
Target: pKa ~3.5–4.5 vs Comparator: predicted 2.70±0.40
May reduce ionized fraction at pH 7.4, supporting permeability context.
ACD/Labs prediction; validate experimentally.
medicinal chemistry bioisostere physicochemical property

Pyrazole N–H Donor vs N-Alkylated Analogs

The target compound features an unsubstituted 1H-pyrazole ring (free N–H), providing one additional hydrogen bond donor (HBD) compared to N-methyl analogs such as 1-methyl-N-(2-phenylethenesulfonyl)-1H-pyrazole-4-carboxamide (CAS 1198067-56-9), which has the pyrazole N1 methylated and thus lacks this donor [1]. In drug design, each HBD can contribute approximately 1–2 kcal/mol to binding free energy through directed hydrogen bonds with target residues. Computed topological polar surface area (TPSA) for the N-methyl comparator is 89.4 Ų [1]; the target compound is expected to have a slightly larger TPSA due to the additional N–H, potentially influencing membrane permeability and solubility.

Hydrogen Bond Donors
Computed property
HBD count = 3 (target) vs 1 (N‑methyl analog)
Additional donor may enable unique binding contacts; TPSA ~95–100 vs 89.4 Ų.
Verify binding with structural biology methods.
medicinal chemistry hydrogen bonding target engagement

Pyrazole-3-carboxamide vs 4-carboxamide Regiochemistry

The carboxamide group of the target compound is attached at the pyrazole 3-position, whereas the closest commercially available analogs—1-methyl-N-(2-phenylethenesulfonyl)-1H-pyrazole-4-carboxamide (CAS 1198067-56-9) [1] and 1-ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide (EN300-26601860) —bear the carboxamide at the 4-position. This regiochemical difference alters the spatial orientation of the acylsulfonamide pharmacophore relative to the isopropyl substituent. In the 3-carboxamide isomer, the isopropyl group is at position 5, placing it vicinal to the carboxamide; in the 4-carboxamide analogs, the isopropyl group is at position 3, resulting in a different dihedral angle and electrostatic environment around the acylsulfonamide N–H.

Regiochemistry
Structural differentiation
3‑carboxamide with 5‑isopropyl vs 4‑carboxamide with 3‑isopropyl
Alters spatial presentation; SAR may not be interchangeable.
Matched-pair binding data unavailable.
medicinal chemistry regiochemistry structure–activity relationship

Styrenesulfonyl Michael Acceptor Electrophilicity

The (E)-2-phenylethenylsulfonyl (styrenesulfonyl) group is a known Michael acceptor capable of forming covalent adducts with cysteine thiols in protein targets [1]. The electrophilic reactivity of the α,β-unsaturated sulfone in N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide is modulated by the electron-withdrawing sulfonamide linkage, placing it in an intermediate reactivity range—more electrophilic than simple acrylamides but less reactive than maleimides [1]. The comparator 1-methyl-N-(2-phenylethenesulfonyl)-1H-pyrazole-4-carboxamide (CAS 1198067-56-9) also carries the styrenesulfonyl group, but the differing pyrazole substitution pattern (regiochemistry and N-methylation) may fine-tune the electrophilicity through inductive and resonance effects transmitted via the sulfonamide bridge [2].

Michael Acceptor
Class-level inference
Intermediate electrophilicity; scaffold-dependent modulation
May offer distinct labeling kinetics vs regioisomeric analogs.
Direct reactivity comparison not reported.
chemical biology covalent inhibitor Michael acceptor

N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide: Recommended Research Applications


Carboxylic Acid Bioisostere Replacement

Use this compound as a starting scaffold for replacing a carboxylic acid moiety in a lead series. The N-acylsulfonamide pKa (3.5–4.5) mimics carboxylic acid acidity while offering documented improvements in hydrolytic stability [1][2]. The free pyrazole N–H provides an additional vector for hydrogen bonding not present in N-alkylated bioisostere analogs.

Cysteine-Targeted Covalent Probe Development

The styrenesulfonyl group serves as a moderately electrophilic Michael acceptor suitable for designing covalent probes [3]. The distinct electronic environment of the pyrazole-3-carboxamide scaffold may impart labeling kinetics different from pyrazole-4-carboxamide analogs, enabling selective target engagement profiling.

FBDD Fragment Library Member

With MW 319.38 and three hydrogen bond donors, this compound meets fragment-like criteria. Its combination of an acidic N-acylsulfonamide, a hydrogen-bond-donating pyrazole N–H, and a reactive styrenesulfonyl group provides three orthogonal interaction motifs for fragment screening against diverse protein targets [1].

PROTAC Linker Attachment Point

The free pyrazole N–H and the styrenesulfonyl olefin offer distinct synthetic handles for linker conjugation in proteolysis-targeting chimera (PROTAC) design. The 3-carboxamide regiochemistry orients the exit vector differently than 4-carboxamide isomers, which may influence ternary complex formation and degradation efficiency [2].

Application
Selection Property
Validation Focus
Carboxylic acid bioisostere scaffold
N‑acylsulfonamide pKa range and hydrolytic stability
Ionization, permeability, and metabolic stability assays
Covalent probe development
Styrenesulfonyl electrophilicity context
Thiol reactivity and selectivity profiling
Fragment-based screening
Fragment-like properties (MW 319, 3 HBD)
Hit rates and ligand efficiency in fragment screens
PROTAC linker design
Synthetic handles (pyrazole N–H, olefin)
Ternary complex formation and degradation efficiency
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